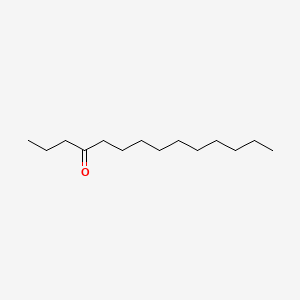![molecular formula C61H40F4N2O3Ru B13789721 Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes multiple naphthalene rings and difluorophenyl groups coordinated to a central ruthenium ion. The presence of carbon monoxide in the compound’s name indicates its potential use in carbon monoxide release applications.
准备方法
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene and difluorophenyl precursors. These precursors are then reacted with ruthenium salts under specific conditions to form the final complex. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the formation of the complex. Industrial production methods would likely involve scaling up these reactions and optimizing the conditions to maximize yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in the oxidation state of the metal and potentially altering the compound’s properties.
Reduction: The compound can be reduced, which may affect the coordination environment around the ruthenium ion.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: It can be used as a catalyst in various organic reactions, taking advantage of the unique properties of the ruthenium center.
Biology: The compound’s ability to release carbon monoxide can be exploited in biological studies to investigate the effects of carbon monoxide on cellular processes.
Medicine: Potential therapeutic applications include the controlled release of carbon monoxide for its anti-inflammatory and cytoprotective effects.
Industry: The compound can be used in industrial processes that require the controlled release of carbon monoxide or as a catalyst in chemical manufacturing.
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium ion with the surrounding ligands. The presence of carbon monoxide in the compound allows for its controlled release under specific conditions, such as light irradiation or chemical triggers. The molecular targets and pathways involved in its action depend on the specific application, whether it be catalytic activity, biological effects, or therapeutic use.
相似化合物的比较
Similar compounds include other ruthenium-based complexes with different ligands. These compounds may have similar catalytic properties but differ in their ability to release carbon monoxide or their biological effects. Examples of similar compounds include:
- Tricarbonyl-rhenium complexes
- Other ruthenium complexes with different naphthalene or phenyl ligands The uniqueness of this compound lies in its specific ligand arrangement and its potential for controlled carbon monoxide release, which distinguishes it from other similar compounds.
属性
分子式 |
C61H40F4N2O3Ru |
|---|---|
分子量 |
1026.0 g/mol |
IUPAC 名称 |
carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) |
InChI |
InChI=1S/C60H42F4N2O2.CO.Ru/c61-47-21-11-22-48(62)55(47)45-29-27-35-13-1-5-17-41(35)53(45)57-43-19-7-3-15-37(43)31-39(59(57)67)33-65-51-25-9-10-26-52(51)66-34-40-32-38-16-4-8-20-44(38)58(60(40)68)54-42-18-6-2-14-36(42)28-30-46(54)56-49(63)23-12-24-50(56)64;1-2;/h1-8,11-24,27-34,51-52,67-68H,9-10,25-26H2;;/q;;+2/p-2 |
InChI 键 |
KQYQPDNZFSBATB-UHFFFAOYSA-L |
规范 SMILES |
[C-]#[O+].C1CCC(C(C1)N=CC2=CC3=CC=CC=C3C(=C2[O-])C4=C(C=CC5=CC=CC=C54)C6=C(C=CC=C6F)F)N=CC7=CC8=CC=CC=C8C(=C7[O-])C9=C(C=CC1=CC=CC=C19)C1=C(C=CC=C1F)F.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



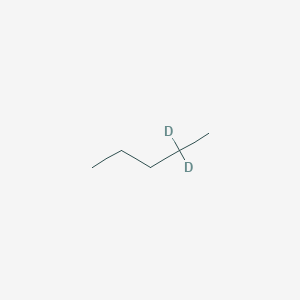
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
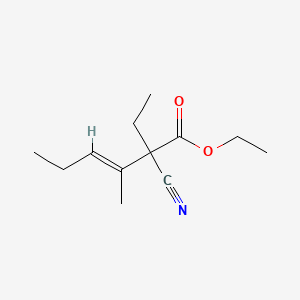
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)


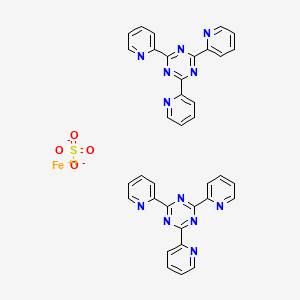
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)

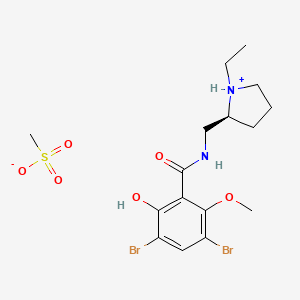
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
